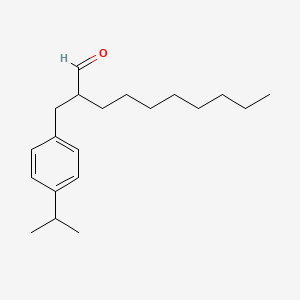
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazole ring substituted with aminomethyl and dichlorophenylthio groups, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable imidazole precursor is reacted with 3,5-dichlorophenylthiol in the presence of a base. The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as recrystallization or chromatography are often employed to ensure the final product meets the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the imidazole ring or the phenylthio moiety.
Applications De Recherche Scientifique
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenylthio group suggests potential interactions with hydrophobic pockets in proteins, while the aminomethyl group may form hydrogen bonds or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-methyl-1H-imidazole
Uniqueness
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of both aminomethyl and dichlorophenylthio groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Propriétés
Numéro CAS |
178979-63-0 |
|---|---|
Formule moléculaire |
C16H21Cl2N3S |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
[5-(3,5-dichlorophenyl)sulfanyl-1,4-di(propan-2-yl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C16H21Cl2N3S/c1-9(2)15-16(21(10(3)4)14(8-19)20-15)22-13-6-11(17)5-12(18)7-13/h5-7,9-10H,8,19H2,1-4H3 |
Clé InChI |
DMDQSBAZAQIINF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)CN)C(C)C)SC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


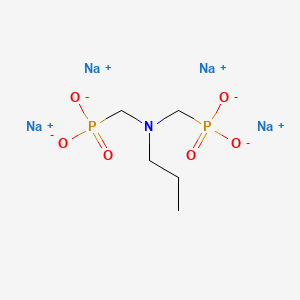


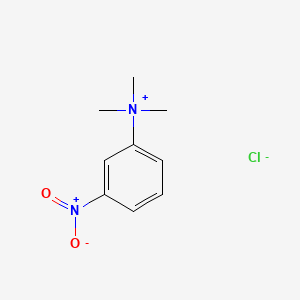

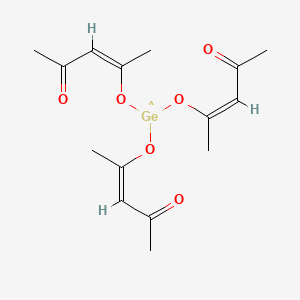
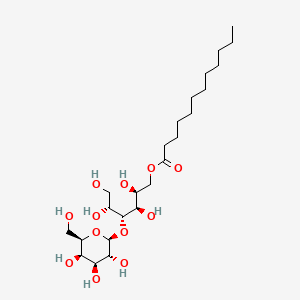

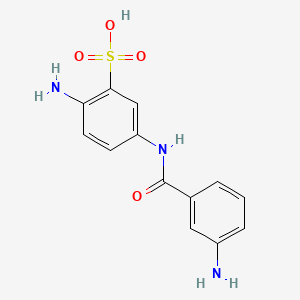
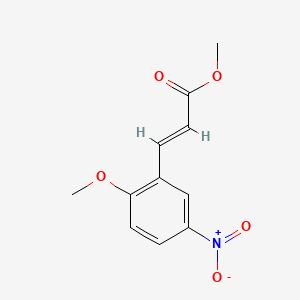
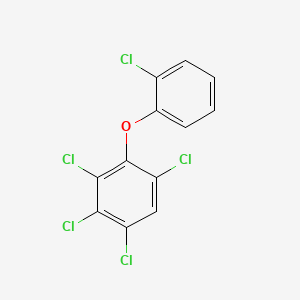

![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
